molecular formula C17H20N6O3S B10758326 4-{[5-(Cyclohexyloxy)[1,2,4]triazolo[1,5-A]pyrimidin-7-YL]amino}benzenesulfonamide

4-{[5-(Cyclohexyloxy)[1,2,4]triazolo[1,5-A]pyrimidin-7-YL]amino}benzenesulfonamide

Cat. No.: B10758326
M. Wt: 388.4 g/mol
InChI Key: RPJIMTALCNCQLV-UHFFFAOYSA-N
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Description

4-{[5-(Cyclohexyloxy)[1,2,4]triazolo[1,5-A]pyrimidin-7-YL]amino}benzenesulfonamide is a complex organic compound belonging to the class of benzenesulfonamides. These compounds are characterized by a sulfonamide group attached to a benzene ring. This particular compound features a triazolopyrimidine moiety, which is known for its diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[5-(Cyclohexyloxy)[1,2,4]triazolo[1,5-A]pyrimidin-7-YL]amino}benzenesulfonamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexyloxy group, leading to the formation of cyclohexanone derivatives.

    Reduction: Reduction reactions can target the triazolopyrimidine ring, potentially leading to the formation of dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield cyclohexanone derivatives, while substitution could introduce various functional groups onto the benzene ring.

Scientific Research Applications

4-{[5-(Cyclohexyloxy)[1,2,4]triazolo[1,5-A]pyrimidin-7-YL]amino}benzenesulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound is studied for its potential as an enzyme inhibitor, particularly targeting kinases involved in cell signaling pathways.

    Medicine: Research is ongoing into its potential therapeutic applications, including as an anti-cancer agent and in the treatment of inflammatory diseases.

    Industry: It may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 4-{[5-(Cyclohexyloxy)[1,2,4]triazolo[1,5-A]pyrimidin-7-YL]amino}benzenesulfonamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound primarily targets cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle.

    Pathways Involved: By inhibiting CDKs, the compound can disrupt cell cycle progression, leading to cell cycle arrest and potentially apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    4-{[5-(Cyclohexyloxy)[1,2,4]triazolo[1,5-A]pyrimidin-7-YL]amino}benzenesulfonamide: This compound itself.

    This compound derivatives: Variants with different substituents on the benzene ring or triazolopyrimidine moiety.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer unique biological activities and potential therapeutic applications. Its ability to inhibit CDKs makes it a promising candidate for anti-cancer therapies.

Properties

Molecular Formula

C17H20N6O3S

Molecular Weight

388.4 g/mol

IUPAC Name

4-[(5-cyclohexyloxy-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]benzenesulfonamide

InChI

InChI=1S/C17H20N6O3S/c18-27(24,25)14-8-6-12(7-9-14)21-15-10-16(22-17-19-11-20-23(15)17)26-13-4-2-1-3-5-13/h6-11,13,21H,1-5H2,(H2,18,24,25)

InChI Key

RPJIMTALCNCQLV-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)OC2=NC3=NC=NN3C(=C2)NC4=CC=C(C=C4)S(=O)(=O)N

Origin of Product

United States

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